REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[CH:6][C:7]=1[F:8].C([Li])CCC.[CH:16](OC)=[O:17]>COC(C)(C)C>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([O:9][CH3:10])[C:3]=1[CH:16]=[O:17]
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Name
|
|
Quantity
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28.5 g
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Type
|
reactant
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Smiles
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ClC=1C=C(C=CC1F)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
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hexanes
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Quantity
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107 mL
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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COC(C)(C)C
|
Name
|
|
Quantity
|
18.76 mL
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Type
|
reactant
|
Smiles
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C(=O)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the temperature below −60° C
|
Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with sat. aq. ammonium chloride (250 mL) after 45 minutes
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Duration
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45 min
|
Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
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EXTRACTION
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Details
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The aq. layer was extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
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Details
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the combined organic layer was washed with water (200 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue which on trituration with hexanes
|
Type
|
CUSTOM
|
Details
|
gave solids
|
Type
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FILTRATION
|
Details
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The solids were filtered
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Type
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TEMPERATURE
|
Details
|
heated over steam bath
|
Type
|
TEMPERATURE
|
Details
|
It was cooled
|
Type
|
FILTRATION
|
Details
|
the light yellow desired product filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |